

Structure-Activity Relationship (SAR) Studies of Azetidine-2-Carbonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name:	(2S)-azetidine-2-carbonitrile hemioxalate
CAS No.:	2068137-88-0
Cat. No.:	B3115079

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Executive Summary

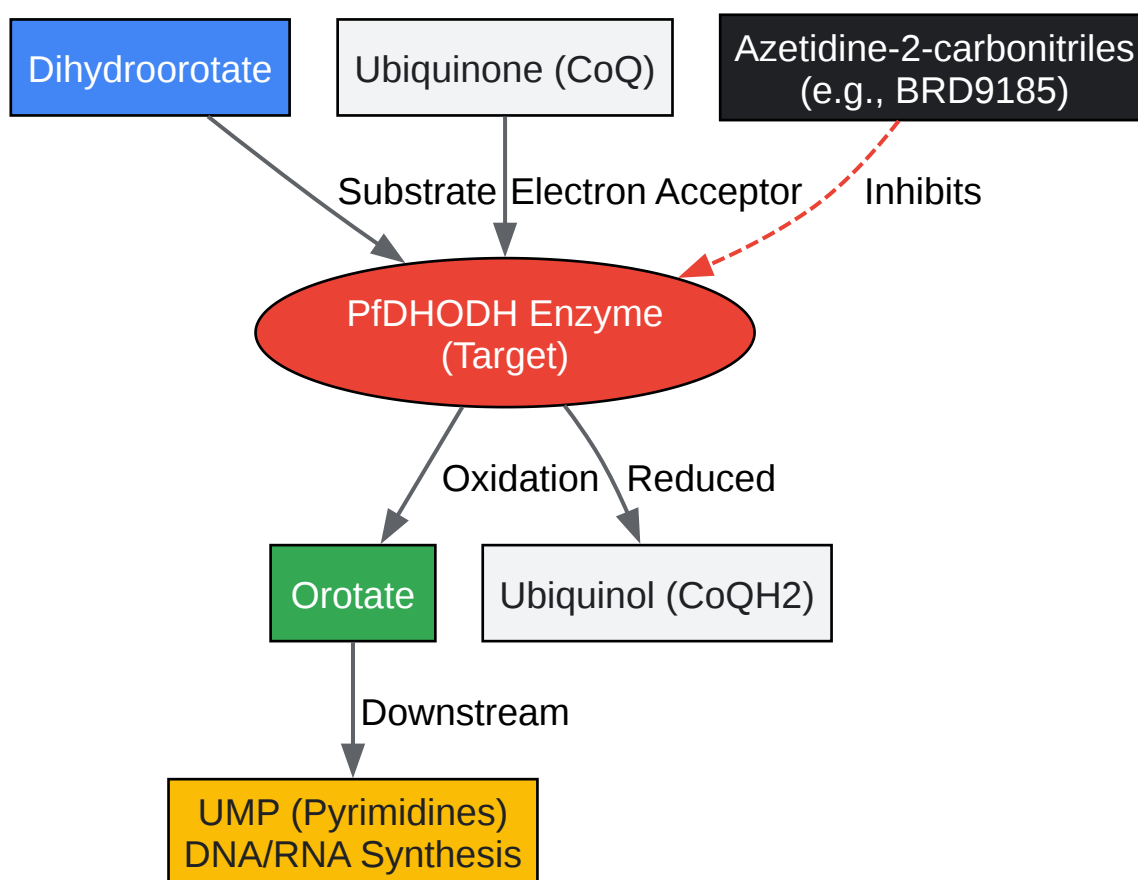
The emergence of multidrug-resistant *Plasmodium falciparum* strains has necessitated the discovery of antimalarial agents with novel mechanisms of action. High-throughput phenotypic screening of Diversity-Oriented Synthesis (DOS) libraries has identified azetidine-2-carbonitriles as a highly potent class of inhibitors targeting *P. falciparum* dihydroorotate dehydrogenase (PfDHODH)[1].

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) that drove the optimization of the hit compound BRD7539 into the advanced lead candidate BRD9185. By objectively comparing these derivatives against established benchmarks, this document serves as a comprehensive resource for medicinal chemists and drug development professionals focusing on next-generation antimalarial therapeutics.

Target Biology & Mechanism of Action

Unlike human cells, which can utilize both de novo and salvage pathways for pyrimidine synthesis, the malaria parasite *P. falciparum* is entirely dependent on the de novo pathway[1]. Dihydroorotate dehydrogenase (DHODH) is the fourth, rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. This reaction is obligatorily coupled to the reduction of ubiquinone (CoQ) in the mitochondrial inner membrane[2].

Azetidine-2-carbonitriles exert their antimalarial effect by selectively binding to the ubiquinone-binding site of PfDHODH, starving the parasite of uridine monophosphate (UMP) and halting DNA/RNA synthesis[1].



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Mechanism of PfDHODH inhibition by azetidine-2-carbonitriles in pyrimidine biosynthesis.

SAR Evolution: From BRD7539 to BRD9185

The initial hit, BRD7539, exhibited potent activity against multidrug-resistant asexual blood-stage parasites ($EC_{50} = 0.010 \mu\text{M}$) and liver-stage parasites ($EC_{50} = 0.015 \mu\text{M}$)[1]. However, its

structure contained an acetylene moiety (R1 position) which posed potential toxicity and metabolic stability concerns[3].

The SAR campaign focused on three critical structural pillars:

A. Stereochemical Requirements (SSAR)

BRD7539 possesses three contiguous stereocenters (2S, 3S, 4S). Stereochemistry-based SAR (SSAR) profiling of the azetidine core revealed extreme spatial sensitivity: of the eight possible stereoisomers, only two demonstrated measurable antiplasmodial activity[1]. This indicates a highly restrictive binding pocket within the PfDHODH enzyme.

B. The R1 Region: Acetylene Replacement

To address the toxicity concerns of the acetylene group, researchers systematically modified the R1 region[3].

- Causality: Alkane and cis-alkene derivatives showed only a marginal loss in activity, proving the rigid, linear alkyne geometry was not strictly required for target engagement[4].
- Hydrophobic Bulk: Complete removal of the distal ring abolished activity, confirming that a large hydrophobic region is essential to occupy the ubiquinone-binding channel[4].
- Optimization: Replacing the acetylene with an unsubstituted biaryl system maintained potency while significantly improving mouse and human microsomal stability, ultimately leading to the optimized lead, BRD9185[4].

C. Orthologue Selectivity

A critical hurdle for DHODH inhibitors is achieving selectivity over the human orthologue (HsDHODH). BRD9185 demonstrated an IC_{50} of 0.012 μ M against PfDHODH, but >50 μ M against HsDHODH, yielding a therapeutic selectivity index of >4000 -fold[4].

Comparative Performance Data

The following table synthesizes the quantitative in vitro and in vivo data comparing the hit compound (BRD7539), the optimized lead (BRD9185), and DSM265, a well-known triazolopyrimidine-based PfDHODH inhibitor that has entered clinical trials[2].

Metric / Property	BRD7539 (Hit)	BRD9185 (Optimized Lead)	DSM265 (Reference)
Scaffold Class	Azetidine-2-carbonitrile	Azetidine-2-carbonitrile	Triazolopyrimidine
PfDHODH IC ₅₀ (Biochemical)	0.033 μM	0.012 μM	~0.010 μM
HsDHODH IC ₅₀ (Selectivity)	> 50 μM	> 50 μM	> 50 μM
Dd2 Blood-Stage EC ₅₀	0.010 μM	0.016 μM	~0.008 μM
Liver-Stage EC ₅₀	0.015 μM	Active	Active
Microsomal Stability (T _{1/2})	Moderate	High	High
In Vivo Efficacy (P. berghei)	Active	Sterile cure (3 doses of 66.6 mg/kg)	Curative
Mouse Half-Life (PK)	Not reported	15 hours	~8 hours

Data aggregated from Maetani et al. (2017) and related PfDHODH literature[1][2][4].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of azetidine-2-carbonitrile derivatives relies on a self-validating system of biochemical and phenotypic assays.

Protocol 1: In Vitro PfDHODH Biochemical Assay

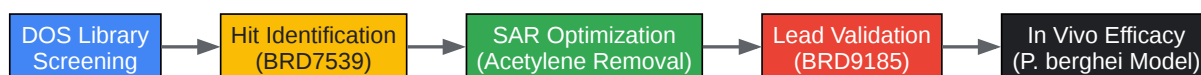
This assay validates that the observed phenotypic parasite death is causally linked to DHODH inhibition, rather than off-target cytotoxicity.

- Reagent Preparation: Prepare assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100.

- **Enzyme Incubation:** Incubate recombinant PfDHODH (or HsDHODH for selectivity screening) with varying concentrations of the azetidine-2-carbonitrile derivative (e.g., 0.001 μM to 50 μM) in a 384-well microtiter plate for 15 minutes at room temperature.
- **Substrate Addition:** Initiate the reaction by adding 200 μM L-dihydroorotate, 18 μM decylubiquinone (electron acceptor), and 60 μM 2,6-dichloroindophenol (DCIP).
- **Kinetic Readout:** Monitor the reduction of DCIP colorimetrically at 600 nm over 10 minutes. The decrease in absorbance is directly proportional to enzyme activity.
- **Data Analysis:** Calculate IC_{50} values using non-linear regression analysis of the initial velocity versus inhibitor concentration.

Protocol 2: Phenotypic Blood-Stage Growth Inhibition Assay

- **Culture Setup:** Maintain *P. falciparum* Dd2 strain (multidrug-resistant) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.
- **Compound Dosing:** Dispense compounds into 384-well plates using an acoustic liquid handler to create a 20-point dose-response curve.
- **Incubation:** Add parasite culture (0.5% parasitemia) to the plates and incubate for 72 hours at 37°C under a specialized gas mixture (5% O_2 , 5% CO_2 , 90% N_2).
- **Quantification:** Lyse the red blood cells and add a DNA-intercalating fluorescent dye (e.g., SYBR Green I). Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasite proliferation.
- **Validation:** Use Artesunate and chloroquine as positive controls to ensure assay dynamic range and validate resistance profiles.



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Experimental workflow from DOS screening to in vivo validation of BRD9185.

Conclusion

The SAR optimization of azetidine-2-carbonitriles represents a masterclass in structure-guided drug design. By systematically dismantling the potentially toxic acetylene moiety of BRD7539 and replacing it with a stable biaryl system, researchers successfully engineered BRD9185[4]. This optimized lead not only retains low-nanomolar potency against multidrug-resistant *P. falciparum* but also achieves a sterile cure in in vivo models with an exceptional pharmacokinetic profile (15-hour half-life)[1]. Compared to existing clinical candidates like DSM265, the azetidine-2-carbonitrile scaffold offers a structurally distinct chemotype with immense potential for next-generation antimalarial combination therapies.

References

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